4-(1H-imidazol-1-yl)benzonitrile - 25372-03-6

4-(1H-imidazol-1-yl)benzonitrile

Catalog Number: EVT-293316
CAS Number: 25372-03-6
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(1H-imidazol-1-yl)benzonitrile is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a heterocyclic building block used in chemical synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. For instance, 2-phenybenzimidazole derivatives are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, gives 2-aryl benzimidazoles .

Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-1-yl)benzonitrile includes a molecular weight of 169.183, a density of 1.1±0.1 g/cm3, a boiling point of 358.1±25.0 °C at 760 mmHg, and a melting point of 151-153 °C .

Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. For instance, the reaction of o-phenylenediamines with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, gives 2-aryl benzimidazoles .

Physical And Chemical Properties Analysis

4-(1H-imidazol-1-yl)benzonitrile has a molecular weight of 169.183, a density of 1.1±0.1 g/cm3, a boiling point of 358.1±25.0 °C at 760 mmHg, and a melting point of 151-153 °C .

Synthesis Analysis

The synthesis of 4-(1H-imidazol-1-yl)benzonitrile commonly involves the N-arylation of imidazole with a 4-halobenzonitrile derivative. [, , , , ] This reaction typically utilizes a copper catalyst, such as copper iodide (CuI), and a ligand, like 1,3-di(pyridin-2-yl)propane-1,3-dione, to facilitate the coupling process. [, ] The reaction is often carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

Chemical Reactions Analysis
  • N-alkylation: The imidazole nitrogen can undergo alkylation reactions with alkyl halides or other alkylating agents. []
  • Coordination reactions: The imidazole nitrogen can coordinate with metal ions to form metal complexes. [, , , , , , , , , ] This property is crucial for its application in the development of metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action

Electrochemiluminescence

4-(1H-imidazol-1-yl)benzonitrile serves as a crucial component in synthesizing thermally activated delayed fluorescence (TADF) emitters. These emitters exhibit high efficiency in electrochemiluminescence, exceeding the efficiency of standard materials like [Ru(bpy)3]Cl2. This application highlights the potential of 4-(1H-imidazol-1-yl)benzonitrile in developing advanced light-emitting materials for various applications. []

Cardiotonic Agents

Derivatives of 4-(1H-imidazol-1-yl)benzonitrile, particularly pyridazinones, demonstrate potent cardiotonic activity. These compounds exhibit positive inotropic effects, increasing myocardial contractility without significant changes in heart rate or blood pressure. [, , ]

Aromatase Inhibitors and Imaging Agents

Certain derivatives of 4-(1H-imidazol-1-yl)benzonitrile exhibit strong binding affinity for aromatase, a key enzyme involved in estrogen biosynthesis. These compounds have potential as imaging agents for PET/SPECT studies, allowing for the visualization of aromatase activity in vivo. []

Metal-Organic Frameworks (MOFs)

4-(1H-imidazol-1-yl)benzonitrile acts as a bridging ligand in the synthesis of MOFs and coordination polymers. The imidazole nitrogen coordinates with metal ions, forming a variety of network structures with diverse topologies. These MOFs exhibit interesting properties like luminescence, selective gas adsorption, and catalytic activity. [, , , , , , , , , , ]

Antimicrobial Agents

Chalcone derivatives incorporating the 4-(1H-imidazol-1-yl)benzonitrile moiety display promising antimicrobial activity, particularly against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. [] This finding highlights the potential of these compounds as antifungal agents. []

Anti-Leishmanial Agents

Chalcones containing the 4-(1H-imidazol-1-yl)benzonitrile pharmacophore exhibit significant anti-leishmanial activity. This discovery opens up avenues for developing novel therapies against leishmaniasis, a neglected tropical disease. []

Applications

4-(1H-imidazol-1-yl)benzonitrile can be incorporated into graphitic carbon nitride (g-C3N4) materials through edge grafting. This modification enhances the photocatalytic activity of g-C3N4 for hydrogen evolution, signifying its potential in developing efficient photocatalysts for energy applications. []

Heat Shock Protein 90 (HSP90) Inhibitors

Derivatives of 4-(1H-imidazol-1-yl)benzonitrile have been identified as potent and selective inhibitors of HSP90, a molecular chaperone implicated in cancer cell growth and survival. These inhibitors demonstrate promising antitumor activity in preclinical studies, highlighting their therapeutic potential in oncology. []

4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile

  • Compound Description: This compound is a potent aromatase inhibitor with an IC50 value of 0.17 nM. [] It was synthesized as a potential imaging agent for aromatase, showing high accumulation in the stomach and ovaries of female rats. []
  • Relevance: This compound shares the benzonitrile moiety with 4-(1H-imidazol-1-yl)benzonitrile. The key structural difference lies in the replacement of the imidazole ring with a 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino) group. This modification significantly alters the biological activity, shifting the focus from a TADF emitter to an aromatase inhibitor. []

4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile

  • Compound Description: This compound, another potent aromatase inhibitor, displays an IC50 of 0.04 nM. [] It was also investigated as a potential imaging agent for aromatase, showing notable accumulation in the stomach and ovaries of female rats. []
  • Relevance: This compound bears a closer structural resemblance to 4-(1H-imidazol-1-yl)benzonitrile, retaining the 1H-imidazol-1-yl group attached to the benzonitrile core. The addition of a (4-iodobenzyl)amino group distinguishes this compound, leading to its potent aromatase inhibitory properties. []

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

  • Compound Description: This class of compounds exhibits potent positive inotropic activity with minimal impact on heart rate and blood pressure. [] Specifically, CI-914 (1) demonstrates greater potency than amrinone. [] These compounds primarily exert their inotropic effects through selective inhibition of cardiac phosphodiesterase fraction III, not via beta-adrenergic receptor stimulation. []

4,5-Dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinone Analogues

  • Compound Description: This series represents a variation on the 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, incorporating an ethenyl linker between the phenyl and dihydropyridazinone rings. [] These compounds retain potent inotropic and vasodilatory activities while demonstrating enhanced platelet aggregation inhibitory potency. [] Notably, compound 3d within this series exhibits in vivo antithrombotic activity. []
  • Relevance: Similar to the previous group, these compounds share the 4-(1H-imidazol-1-yl)phenyl unit with 4-(1H-imidazol-1-yl)benzonitrile. The distinction lies in the presence of a 4,5-dihydro-3(2H)-pyridazinone ring connected via an ethenyl linker. This structural modification aims to enhance specific pharmacological properties while maintaining the core structure's benefits. []
  • Compound Description: This novel chalcone derivative is structurally designed by combining a 4-(1H-imidazol-1-yl)phenyl moiety with a methylphenyl group through a prop-2-en-1-one linker. [] It holds potential as an antifungal agent, specifically against Aspergillus fumigatus, due to the recognized antifungal properties of the incorporated pharmacophores. []
  • Relevance: This compound also shares the 4-(1H-imidazol-1-yl)phenyl group with 4-(1H-imidazol-1-yl)benzonitrile. The difference is the benzonitrile moiety is replaced with a (E)-3-(4-methylphenyl)prop-2-en-1-one group. This structural variation suggests a shift towards antifungal properties while retaining the core structure. []

1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitriles

  • Compound Description: This series of compounds was explored for positive inotropic activity. [] Compounds like 5a (with the 6-methyl substituent) and 14a (lacking the 6-methyl) exhibit the most potent inotropic effects within this series. []
  • Relevance: This class of compounds, while possessing a benzonitrile moiety like 4-(1H-imidazol-1-yl)benzonitrile, features a distinct 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitrile structure. This structural variation leads to a different pharmacological profile focused on cardiac activity. []

2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones

  • Compound Description: This series represents ring-contracted analogues of imazodan (CI-914) designed for positive inotropic activity. [] Optimal activity within this series was observed in compounds with two small alkyl groups at the C-4 position. []

1-[4-(1H-Imidazol-1-yl)Phenyl]-3-Phenylprop-2-En-1-Ones

  • Compound Description: This series comprises potentially antimicrobial compounds, specifically showing promising anti-leishmanial activity. []
  • Relevance: Similar to other chalcone derivatives mentioned, these compounds share the 4-(1H-imidazol-1-yl)phenyl group with 4-(1H-imidazol-1-yl)benzonitrile but replace the benzonitrile with a 1-phenylprop-2-en-1-one group. This structural modification suggests a potential shift towards antimicrobial properties. []

N-substituted-4-(1H-imidazol-1-yl)benzamides

  • Compound Description: This series was investigated for cardiac electrophysiological activity, specifically targeting class III antiarrhythmic activity. [] Compounds within this series, particularly 6a,d,f-k, and 11, demonstrated comparable potency to sematilide, a potent and selective class III agent. []
  • Relevance: These compounds bear a close structural resemblance to 4-(1H-imidazol-1-yl)benzonitrile, retaining the 4-(1H-imidazol-1-yl) benzamide core. The primary distinction lies in the N-substitutions on the benzamide group. These modifications aim to enhance class III antiarrhythmic activity. []

4-(1H-Pyrrol-1-yl)benzonitrile

  • Compound Description: This compound forms clusters with acetonitrile and exhibits dual emission bands in supersonic jet studies. [] The blue- and red-shifted bands observed are attributed to locally excited and charge transfer states, respectively. [] Notably, the charge transfer emission is observed only in clusters with at least four acetonitrile molecules attached to a 4-(1H-pyrrol-1-yl)benzonitrile molecule. []
  • Relevance: This compound is closely related to 4-(1H-imidazol-1-yl)benzonitrile, differing only in the heteroaromatic ring directly attached to the benzonitrile. While both contain a nitrogen-containing five-membered ring, 4-(1H-pyrrol-1-yl)benzonitrile incorporates a pyrrole ring instead of an imidazole ring. This subtle change influences the electronic properties and interactions with solvents like acetonitrile. []

(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

  • Compound Description: This compound is a potent and hepatoselective glucokinase activator. [] It exhibits over 50-fold higher liver-to-pancreas tissue distribution ratio in both rodent and non-rodent species, making it a promising clinical candidate for treating type 2 diabetes with reduced hypoglycemia risk. []

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K)

  • Compound Description: This compound is a potent and selective antagonist for the AMPA receptor with a Ki of 0.084 μM. [] It exhibits protective effects against sound-induced seizures in mice. []
  • Relevance: While this compound does not share the benzonitrile core with 4-(1H-imidazol-1-yl)benzonitrile, it's noteworthy due to its inclusion in a study exploring structure-activity relationships for the AMPA-type non-NMDA receptor. [] Specifically, the research highlighted that the 1H-imidazol-1-yl group could function as a bioisostere for cyano and nitro groups in this context. [] This finding suggests a potential avenue for modifying the 4-(1H-imidazol-1-yl)benzonitrile scaffold to explore interactions with the AMPA receptor.
  • Compound Description: This compound demonstrates high affinity for the AMPA receptor with a Ki of 0.057 μM. [] It also exhibits potent inhibitory activity against KA-induced toxicity in hippocampal cell cultures. []

Properties

CAS Number

25372-03-6

Product Name

4-(1H-imidazol-1-yl)benzonitrile

IUPAC Name

4-imidazol-1-ylbenzonitrile

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H

InChI Key

GYFGZFJGMRRTTP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.